9-(4-Aminophenyl)acridine
Description
Properties
Molecular Formula |
C19H14N2 |
|---|---|
Molecular Weight |
270.3 g/mol |
IUPAC Name |
4-acridin-9-ylaniline |
InChI |
InChI=1S/C19H14N2/c20-14-11-9-13(10-12-14)19-15-5-1-3-7-17(15)21-18-8-4-2-6-16(18)19/h1-12H,20H2 |
InChI Key |
FBYIXUGLBVYXGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C4=CC=C(C=C4)N |
solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Biological Activity
9-(4-Aminophenyl)acridine is a compound that belongs to the acridine family, which is known for its diverse biological activities, particularly in the field of oncology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various cancer cell lines, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to intercalate with DNA, leading to the disruption of cellular processes such as replication and transcription. This intercalation can induce DNA damage , triggering cellular responses that may lead to apoptosis (programmed cell death). The compound has been shown to enhance the phosphorylation of p53, a critical regulator in the cell cycle and apoptosis pathways, indicating its potential as an anti-cancer agent .
Anticancer Activity
Several studies have evaluated the anticancer properties of this compound against various cancer cell lines. The following table summarizes key findings from recent research:
Case Studies
- Lung Cancer Treatment : In a study involving human lung adenocarcinoma cells (A549), this compound demonstrated significant anti-proliferative effects. The compound was found to induce cell cycle arrest and apoptosis, correlating with increased DNA damage markers such as phosphorylated histone H2A.X .
- Pancreatic Cancer Models : Research on pancreatic cancer cell lines revealed that this compound exhibited potent cytotoxicity, particularly against MiaPaCa-2 cells, where it modulated critical metabolic pathways involving cytochrome P450 enzymes . This suggests potential for combination therapies that could enhance efficacy through metabolic modulation.
- In Vivo Studies : An in vivo model using B16F0 melanoma showed that treatment with this compound resulted in a marked decrease in tumor colony formation in the lungs of treated mice compared to controls . This indicates not only its effectiveness in vitro but also its potential for therapeutic application in clinical settings.
Scientific Research Applications
Clinical Diagnostics
Fluorescent Probe Development
Recent studies have highlighted the use of 9-(4-aminophenyl)acridine as a fluorescent probe for detecting human serum albumin (HSA). This compound was synthesized to provide a highly specific and rapid detection method for HSA using fluorescence-capillary gel electrophoresis (CGE). The optimal conditions for this detection method were established, demonstrating the compound's potential in clinical diagnostics, particularly for diseases associated with altered serum albumin levels .
Photodynamic Therapy
Photosensitization Properties
Acridine derivatives, including this compound, have shown promise as photosensitizers in photodynamic therapy (PDT). For instance, studies indicate that acridine compounds can enhance DNA damage when exposed to ultraviolet A (UVA) radiation. This sensitization leads to increased reactive oxygen species (ROS) production, which is critical for inducing apoptosis in cancer cells. Such properties suggest that this compound could play a significant role in developing effective PDT agents for cancer treatment .
Medicinal Chemistry
Anticancer Activity
The anticancer potential of acridine derivatives has been extensively studied. For example, a derivative similar to this compound was shown to induce growth inhibition in various cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction. The compound's ability to modulate tumor microenvironment factors further supports its candidacy as an anticancer agent .
Anti-inflammatory and Analgesic Properties
Research has also focused on the anti-inflammatory and analgesic activities of acridine derivatives. Compounds synthesized from acridine structures have demonstrated significant efficacy in reducing inflammation and pain in experimental models. This activity is attributed to their interaction with various biological receptors, making them promising candidates for drug development targeting inflammatory diseases .
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of acridine derivatives is crucial for optimizing their therapeutic potential. Studies have shown that modifications on the acridine ring significantly affect their biological activities, including anticancer and anti-inflammatory effects. For instance, substituents on the phenyl ring can enhance the inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Similar Acridine Derivatives
Key Compounds :
- 9-Phenylacridine: Lacks the amino group, reducing polarity and DNA-binding affinity. Synthesized via direct coupling, yielding 255.31 g/mol .
- 9-Styrylacridines: Derivatives like 9-(4-Methylstyryl)acridine and 9-(4-Methoxystyryl)acridine feature extended conjugated systems, synthesized via benzaldehyde condensation. Melting points vary (174–262°C), with lower yields (23–55%) compared to 9-(4-Aminophenyl)acridine .
- 9-(Ethylthio)acridines: Thioether substituents (e.g., 2-amino-9-(ethylthio)acridine) show antimicrobial activity (MIC: 12–500 mg/L) but require amino groups at specific positions for efficacy .
- Acridine Carboxamide Platinum Complexes: Incorporate metal-coordinating carboxamide groups, enhancing anticancer activity via DNA cross-linking, unlike the non-metallated this compound .
Anticancer and Photocytotoxicity
- 9-[(E)-2-Phenylethenyl]acridine (1): Exhibits DNA intercalation via UV-Vis and fluorescence spectroscopy, suggesting similar DNA-binding mechanisms to this compound but without amino-enhanced ROS quenching .
- Pentyl-AcrDIM/Hexyl-AcrDIM: Photocytotoxic against L1210 and A2780 cancer cells (IC₅₀ < 1 µM) with low toxicity in HaCaT cells. The amino group in this compound may improve selectivity but requires validation .
- 9-Acridinyl Amino Acid Derivatives: Compared to amsacrine, these derivatives show reduced toxicity in HEK 293 normal cells, highlighting the role of amino acid side chains in modulating selectivity .
Table 2: Anticancer Activity Comparison
Antimicrobial Activity
- 2-Amino-9-(ethylthio)acridine: Active against P. mirabilis (MIC: 12 mg/L) and B. subtilis (MIC: 30 mg/L). The ethylthio group and amino positioning are critical, unlike this compound’s phenylamino group .
Neuroprotective and Enzyme Inhibition
- Group 2 Acridines (e.g., Compound 48): Poor acetylcholinesterase (AChE) inhibition (IC₅₀ > 3000 nM) due to the 9-(N-substituted phenyl)amino side chain. This suggests that this compound’s amino group may limit AChE targeting .
DNA Interaction and Photoreactivity
- 9-(4'-Azidophenyl)acridine: Acid-controlled photoreactivity with quantum yield modulation. The azido group enables photo-crosslinking, whereas this compound’s amino group may stabilize charge-transfer complexes .
Physical and Spectroscopic Properties
- 4-Phenylacridin-9-amine: Predicted collision cross-section (CCS) of 162.3 Ų for [M+H]⁺, indicating a compact structure. Comparable data for this compound is lacking but could inform solubility and bioavailability .
- 9-Styrylacridines: Substituents like methoxy or dimethylamino alter melting points (174–262°C), suggesting that this compound’s amino group may increase thermal stability .
Q & A
Q. How do solvent systems affect the aggregation behavior of this compound in solution?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
